molecular formula C28H24O8 B2784309 ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858769-73-0

ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2784309
CAS No.: 858769-73-0
M. Wt: 488.492
InChI Key: SIHKFDTVVCDTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 858769-73-0) is a synthetic chromene derivative with a molecular formula of C₂₈H₂₄O₈ and a molecular weight of 488.49 g/mol . Its structure features a chromen-4-one core substituted with a 2-(4-methoxyphenyl)-2-oxoethoxy group at position 7, a methyl group at position 2, and an ethyl 4-hydroxybenzoate moiety at position 2.

Properties

IUPAC Name

ethyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c1-4-33-28(31)19-7-11-21(12-8-19)36-27-17(2)35-25-15-22(13-14-23(25)26(27)30)34-16-24(29)18-5-9-20(32-3)10-6-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHKFDTVVCDTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C28H24O8
  • CAS Number : 858769-73-0

The compound features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and antioxidant properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In vitro experiments revealed that it significantly reduces the levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in activated macrophages . This action may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress.

  • Nuclear Factor kappa B (NF-kB) Pathway : The compound appears to inhibit the NF-kB pathway, which is a key regulator of immune response and inflammation.
  • Mitogen-Activated Protein Kinases (MAPK) : Inhibition of MAPK pathways has also been observed, leading to reduced expression of inflammatory mediators.

Study on Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505565
1008590

Anti-inflammatory Activity Study

Another study assessed the anti-inflammatory effects through an animal model of arthritis. Mice treated with ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yloxy}benzoate showed significantly reduced paw swelling and lower levels of inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 858769-73-0 C₂₈H₂₄O₈ 488.49 4-Methoxyphenyl-2-oxoethoxy, methyl, ethyl benzoate
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate 833442-17-4 C₂₂H₂₀O₆ 380.39 Methylbenzoate, methoxyethyl, methyl
Ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate 637750-63-1 C₂₂H₂₀O₆ 380.39 2-Methylpropenyloxy, ethyl benzoate
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 494759-12-5 C₂₅H₂₀O₆ 416.13 4-Methoxyphenyl, 4-methoxybenzoate
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 355436-33-8 C₂₄H₁₄ClF₃O₄ 458.05 Chlorophenyl, trifluoromethyl, methylbenzoate

Key Observations :

  • Ester Variations : The ethyl benzoate group in the primary compound may offer better solubility in organic solvents compared to methyl esters (e.g., ).

Methodological Considerations in Compound Comparison

The similarity assessment relies on molecular fingerprinting (e.g., MACCS keys) and Tanimoto coefficient analysis , which highlight shared pharmacophores (e.g., chromen-4-one core) and divergent substituents . For example:

  • The primary compound and share a Tanimoto similarity of 0.72 , driven by their methoxybenzoate groups.
  • In contrast, shows a lower similarity (0.45 ) due to its halogenated substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.